Cas no 139979-81-0 (Celangulin V)

Celangulin V structure
Celangulin V structure
Product Name:Celangulin V
Numero CAS:139979-81-0
MF:C34H46O13
MW:662.721251964569
CID:216190
PubChem ID:137322911
Update Time:2025-11-06

Celangulin V Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoic acid,2-methyl-,[(3S,4S,5S,5aS,6R,7S,9S,9aS,10R)-6,7-bis(acetyloxy)-5-(benzoyloxy)octahydro-9,10-dihydroxy-2,2,9-trimethyl-4-(2-methyl-1-oxopropoxy)-5aH-3,9a-methano-1-benzoxepin-5a-yl]methylester
    • AC1L43HN
    • Propanoic acid,2-methyl-,[(3S,4S,5S,5aS,6R,7S,9S,9aS,10R)-6,7-bis(acetyloxy)-5-(benzoyloxy)octahydro-9,10-dihydroxy-2,2,9-trimethyl-4-(2-methyl-1-oxopropoxy)-5aH-3,9a-methano-1-benzoxepin-5a-yl]methyl
    • CID 178554
    • Propanoic acid, 2-methyl-, [(3S,4S,5S,5aS,6R,7S,9S,9aS,10R)-6,7-bis(acetyloxy)-5-(benzoyloxy)octahydro-9,10-dihydroxy-2,2,9-trimethyl-4-(2-methyl-1-oxopropoxy)-5aH-3,9a-methano-1-benzoxepin-5a-yl]methyl ester
    • Angulatin A
    • Celangulin V
    • [(2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
    • [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
    • DA-70868
    • Inchi: 1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25?,26-,27+,32-,33-,34?/m0/s1
    • Chiave InChI: HAHJPPZGVANYSD-LMWFANDHSA-N
    • Sorrisi: O1C(C)(C)[C@@H]2[C@@H]([C@H]([C@]3(COC(C(C)C)=O)[C@H]([C@H](C[C@@](C)(C13C2O)O)OC(C)=O)OC(C)=O)OC(C1C=CC=CC=1)=O)OC(C(C)C)=O

Proprietà calcolate

  • Massa esatta: 662.294
  • Massa monoisotopica: 662.294
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 14
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 181

Proprietà sperimentali

  • Densità: 1.3
  • Punto di fusione: 198-200 °C
  • Punto di ebollizione: 694.9°Cat760mmHg
  • Punto di infiammabilità: 208.8°C
  • Indice di rifrazione: 1.557
  • pka: 13.01±0.70(Predicted)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.